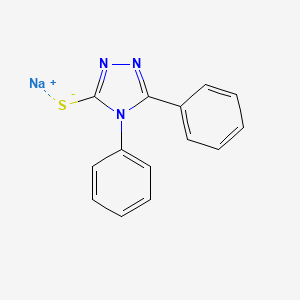

sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate

Description

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5 and a thiolate (-S⁻) group at position 3, stabilized by a sodium counterion. This compound serves as a versatile intermediate in organic synthesis, particularly for S-alkylation reactions to generate derivatives with enhanced biological or electronic properties . Its synthesis typically involves cyclization of 1,4-diphenyl thiosemicarbazide in alkaline media, followed by deprotonation to form the thiolate salt .

Properties

Molecular Formula |

C14H10N3NaS |

|---|---|

Molecular Weight |

275.31 g/mol |

IUPAC Name |

sodium;4,5-diphenyl-1,2,4-triazole-3-thiolate |

InChI |

InChI=1S/C14H11N3S.Na/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12;/h1-10H,(H,16,18);/q;+1/p-1 |

InChI Key |

JRFMAYQVDRUPKR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate typically involves a multi-step process. One common method includes the following steps :

Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium.

S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then subjected to S-alkylation using a halogenated acetal and cesium carbonate.

Formation of Sodium Salt: The final step involves the conversion of the thiol derivative to its sodium salt form by reacting it with sodium hydroxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiolate group acts as a strong nucleophile, participating in S-alkylation and S-arylation reactions with electrophilic reagents.

S-Alkylation with Halogenated Compounds

Reactions with α-bromo-γ-butyrolactone or bromoacetaldehyde diethyl acetal yield sulfur-linked derivatives. For example:

-

Reaction with α-bromo-γ-butyrolactone in ethanol under reflux produces 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (72% yield) .

-

Reaction with bromoacetaldehyde diethyl acetal in DMF/Cs₂CO₃ yields 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole (84% yield) .

Mechanism : The thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| α-Bromo-γ-butyrolactone | 3-((Triazol-3-yl)thio)dihydrofuran-2-one | EtOH, reflux, 24 h | 72% |

| Bromoacetaldehyde acetal | 3-(Diethoxyethylthio)-triazole | DMF, Cs₂CO₃, 60°C, 3 h | 84% |

Cyclocondensation Reactions

The compound forms fused heterocycles via [2+3]-cyclocondensation.

Formation of Thiazolo-Triazolones

Reaction with N-arylmaleimides in acetic acid yields thiazolo[3,2-b] triazole-6(5H)-ones , which exhibit antimicrobial activity .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| N-Phenylmaleimide | Thiazolo-triazolone derivative | AcOH, reflux, 6 h | 65% |

| N-(4-Fluorophenyl)maleimide | Fluorinated derivative | AcOH, reflux, 8 h | 78% |

Mechanism : The thiolate attacks the maleimide’s α,β-unsaturated carbonyl system, followed by cyclization.

Oxidation Reactions

The thiolate group oxidizes to sulfoxides or sulfones under controlled conditions.

-

Sulfoxide formation : Treatment with H₂O₂ in acetic acid yields mono-oxidized derivatives.

-

Sulfone formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) produces disubstituted sulfones.

Acid-Catalyzed Deprotection

S-alkylated intermediates undergo deprotection to generate reactive aldehydes. For example:

-

3-((2,2-diethoxyethyl)thio)-triazole hydrolyzes in HCl/THF to form 2-((triazol-3-yl)thio)acetaldehyde , a precursor for Schiff base synthesis .

Biological Activity Correlations

Derivatives synthesized via these reactions show marked bioactivity:

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of triazole derivatives, including sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Triazoles function by inhibiting the synthesis of nucleic acids and proteins in microbial cells. This interference leads to cell death or inhibition of growth. Research indicates that compounds derived from triazoles exhibit higher antibacterial activity than traditional antibiotics like ciprofloxacin .

-

Case Studies :

- A study synthesized various triazole derivatives and tested them against strains such as E. coli, S. aureus, and P. aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics .

- Another investigation focused on the antibacterial properties of 4-amino-5-pyridin-3-yl-1,2,4-triazoles, revealing potent activity against multiple bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various research efforts.

- Research Findings : Studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The compound's structural characteristics allow it to interact with biological targets effectively.

-

Case Studies :

- A recent study reported the synthesis of triazole-based compounds that demonstrated significant cytotoxic effects on cancer cell lines. These compounds were evaluated for their ability to inhibit tumor growth in vitro and exhibited promising results .

- Molecular modeling studies have suggested that these compounds can bind effectively to key proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Free Radical Scavenging Ability

This compound has also been assessed for its antioxidant properties.

- Mechanism : The compound acts as a free radical scavenger, which is crucial in mitigating oxidative stress associated with various diseases.

-

Case Studies :

- Research has evaluated the free radical scavenging capacity of triazole derivatives through various assays. Results indicated that certain derivatives possess substantial antioxidant activity comparable to known antioxidants .

- In vivo studies have shown that these compounds can reduce oxidative damage in biological systems, suggesting their potential role in preventing oxidative stress-related diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets and pathways . The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various pharmacological effects. The thiolate group can undergo redox reactions, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of 1,2,4-triazole-3-thiol derivatives allows for direct comparisons with sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate. Below is a detailed analysis of key analogs:

Ethyl 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl] Acetate (Compound 2)

- Structure : Features an ethyl ester group linked via a methylene-sulfur bridge to the triazole core.

- Synthesis: Formed by S-alkylation of this compound with ethyl bromoacetate in the presence of sodium ethanolate .

- Key Differences :

2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Thio]Acetaldehyde (Compound 3)

- Structure : Contains an aldehyde functional group attached via a methylene-sulfur bridge.

- Synthesis : Derived from deprotection of the acetal intermediate (3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole) using formic acid, yielding the aldehyde as a bisulfite adduct .

- Key Differences :

4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol (Protonated Form)

- Structure : Neutral thiol (-SH) form of the compound.

- Synthesis : Prepared by acidification of the sodium thiolate salt .

- Key Differences :

Sulfone-Containing Triazole Derivatives (e.g., 5-(4-Sulfonylphenyl)-4-aryl-4H-1,2,4-triazole-3-thiols)

- Structure : Incorporates a sulfonyl (-SO₂-) group on the phenyl substituent.

- Synthesis : Achieved via cyclization of sulfonyl-substituted thiosemicarbazides .

- Key Differences :

Comparative Data Table

Biological Activity

Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazides with isothiocyanates under basic conditions. The process often yields high purity and good yields of the target compound. Spectroscopic techniques such as FT-IR and NMR are commonly employed to confirm the structure of synthesized triazoles .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it demonstrates potent activity against:

- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Displays antifungal activity against Candida albicans and other pathogenic fungi .

The Minimum Inhibitory Concentration (MIC) values for these activities indicate that this compound can compete effectively with established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For instance:

- In vitro tests demonstrated significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted by Kumudha et al. reported that derivatives of 4H-1,2,4-triazole exhibited moderate to excellent antibacterial activity against multiple strains including MRSA and vancomycin-resistant enterococci. This compound was among the most active compounds tested .

- Antifungal Efficacy : Research indicated that this compound effectively inhibited ergosterol biosynthesis in fungi, a critical component for fungal cell membrane integrity. This mechanism is similar to that observed in established antifungal agents like fluconazole .

- Anticancer Studies : A comprehensive evaluation revealed that this compound could significantly reduce tumor cell viability in vitro. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle control .

Q & A

Q. What are the common synthetic routes for sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate, and how are reaction conditions optimized?

Synthesis typically involves cyclization of thiosemicarbazide derivatives in alkaline media. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione (a precursor) is generated by cyclizing 1,4-diphenyl thiosemicarbazide in NaOH, followed by reaction with sodium ethoxide to form the sodium thiolate . Optimization includes:

Q. How is the structure of this compound confirmed experimentally?

Q. What methodologies are used to evaluate the antimicrobial activity of this compound?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., allyl, isopentyl) to enhance activity .

- Comparative analysis : Benchmark against known antibiotics (e.g., ampicillin) .

Q. How does tautomerism affect the reactivity of 4,5-diphenyl-1,2,4-triazole-3-thione derivatives?

The thione-thiol tautomeric equilibrium influences nucleophilic substitution. For example, alkylation with ethyl bromoacetate favors the thiolate form (S–H deprotonation), forming ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl] acetate . X-ray crystallography confirms the dominance of the thione form in the solid state .

Advanced Research Questions

Q. How do discrepancies arise between DFT-calculated and X-ray-derived geometric parameters for this compound?

DFT (B3LYP/6-31G(d,p)) optimizations in the gas phase may neglect solid-state effects (e.g., intermolecular hydrogen bonds, crystal packing). For example:

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in stabilizing the crystal structure?

- C–H···π interactions : Stabilize phenyl and triazole rings (e.g., C20–H20···Cg2, distance 2.89 Å) .

- D–H···A hydrogen bonds : N–H···O and S–H···N interactions contribute to 3D networks .

- Electrostatic effects : Molecular electrostatic potential (MEP) maps show negative potentials at S and N atoms, driving intermolecular attraction .

Q. How can computational methods guide the optimization of antimicrobial derivatives?

- Frontier molecular orbitals (FMO) : HOMO-LUMO gaps correlate with reactivity. Smaller gaps (~4 eV) enhance electron transfer to microbial targets .

- Molecular docking : Predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .

- ADMET prediction : Assess bioavailability and toxicity using QSAR models .

Q. What strategies address regioselectivity challenges in synthesizing triazole-thiolate derivatives?

- Directing groups : Use bulky substituents (e.g., 3-methyl-3-phenylcyclobutyl) to sterically guide S-alkylation .

- pH control : Alkaline conditions (pH >10) favor thiolate anion formation, reducing side reactions .

- Catalysis : Phase-transfer catalysts improve yields in biphasic systems .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.